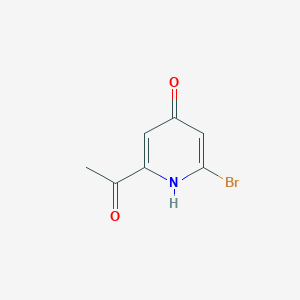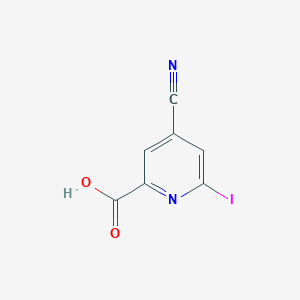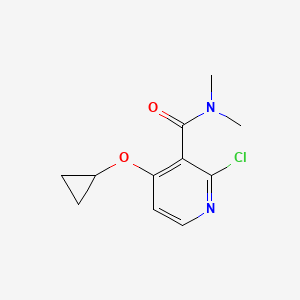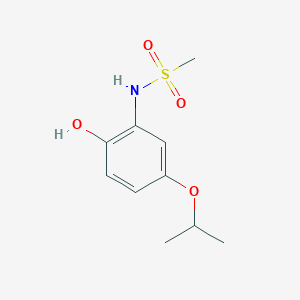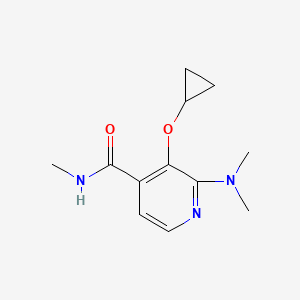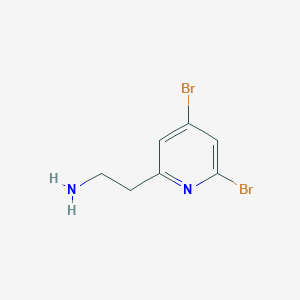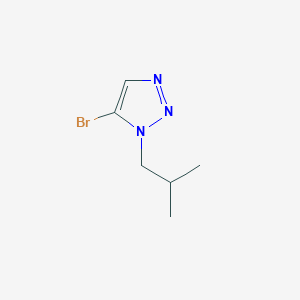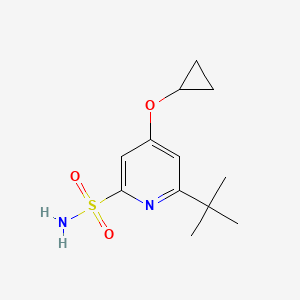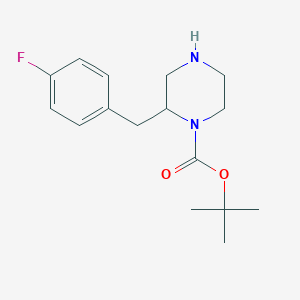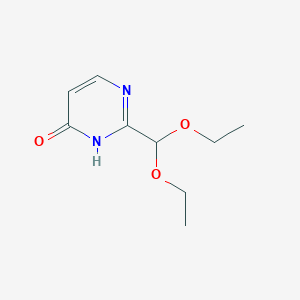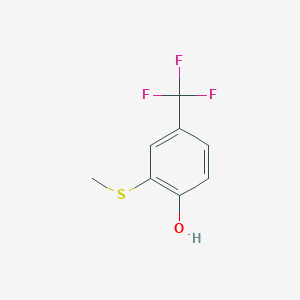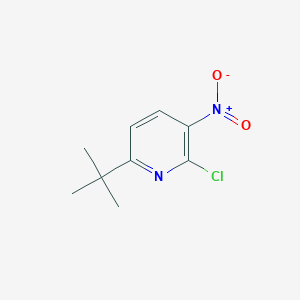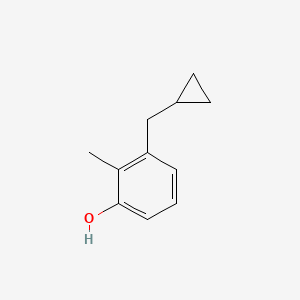
3-(Cyclopropylmethyl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-methylphenol can be achieved through several methods. One common approach involves the cyclopropylation of a suitable phenol precursor. This can be done using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-2-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethyl-2-methylcyclohexanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity to its targets. Pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Cyclopropylmethyl)-4-methylphenol
- 3-(Cyclopropylmethyl)-2-ethylphenol
- 3-(Cyclopropylmethyl)-2-methoxyphenol
Uniqueness
3-(Cyclopropylmethyl)-2-methylphenol is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-2-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-10(7-9-5-6-9)3-2-4-11(8)12/h2-4,9,12H,5-7H2,1H3 |
InChI-Schlüssel |
UXAXOENLPVJNAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



